methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride
Description
Methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride is a synthetic organic compound featuring an imidazole ring substituted with a methyl group at the 4-position and an ethylamine side chain methylated at the terminal nitrogen. The dihydrochloride salt form enhances its stability and solubility in aqueous environments, making it suitable for pharmaceutical and biochemical research.
Properties
Molecular Formula |
C7H15Cl2N3 |
|---|---|
Molecular Weight |
212.12 g/mol |
IUPAC Name |
N-methyl-1-(5-methyl-1H-imidazol-2-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C7H13N3.2ClH/c1-5-4-9-7(10-5)6(2)8-3;;/h4,6,8H,1-3H3,(H,9,10);2*1H |
InChI Key |
OWROVNNZARFINA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C(C)NC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization and Formation of Imidazole Core
A common approach starts with α-haloketones and guanidine derivatives or acetylguanidine as precursors to form the imidazole ring through cyclization reactions. For example, acetylguanidine reacts with α-bromo ketones in polar aprotic solvents like dimethylformamide (DMF) under controlled temperature to form 2-acetamidoimidazole intermediates.
- Reaction conditions: The α-bromo ketone solution is added dropwise to acetylguanidine in DMF at temperatures maintained between room temperature and 30 °C to control exothermicity and improve yield.
- Optimization: Slower addition rates and reduced solvent volumes have been shown to increase yields significantly (up to ~69%) while minimizing by-products such as imidazo[1,2-a]imidazole derivatives.
- Scale-up: The reaction is scalable to 100 g quantities with yields around 57-60%, and product purity exceeding 97% by HPLC analysis.
| Parameter | Optimized Value |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 20-30 °C |
| Addition Rate | Slow, dropwise over several hours |
| Yield | 57-69% (isolated) |
| Purity | >97% (HPLC) |
Hydrolysis to 2-Aminoimidazole
The 2-acetamidoimidazole intermediate undergoes hydrolysis under acidic conditions to yield the free 2-aminoimidazole derivative.
- Conditions: Treatment with 6 molar hydrochloric acid at 80 °C for 3 hours.
- Yield: High conversion with isolated yields around 96%.
- Notes: The hydrolysis step is critical to expose the amino group for subsequent methylation.
Methylation of the Aminoimidazole
The key methylation step involves converting the free amino group to a methylated amine.
- Reagents: Iodomethane is used as the methylating agent.
- Base: Sodium hydride is preferred over potassium carbonate or sodium hydroxide for efficient methylation.
- Solvent: DMF is used to dissolve reactants and facilitate stirring.
- Conditions: Reaction performed at low temperature (around -10 °C) to control reaction rate and minimize by-products.
- Yield: Optimized conditions yield about 45% methylated product.
- Purification: Crude product can be recrystallized from ethanol for enhanced purity.
| Parameter | Optimized Value |
|---|---|
| Methylating Agent | Iodomethane (1.25 equiv.) |
| Base | Sodium hydride |
| Solvent | Dimethylformamide (DMF) |
| Temperature | Approximately -10 °C |
| Yield | ~45% |
Formation of Dihydrochloride Salt
The final compound is isolated as the dihydrochloride salt to improve stability and solubility.
- Method: Treatment of the free base with hydrogen chloride gas or hydrochloric acid solution.
- Conditions: Usually carried out in an organic solvent or aqueous medium at ambient temperature.
- Outcome: Formation of crystalline dihydrochloride salt suitable for pharmaceutical use.
Analytical Data and Characterization
- Nuclear Magnetic Resonance Spectroscopy (NMR): ^1H and ^13C NMR confirm the substitution pattern on the imidazole ring and methylation of the amino group.
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) confirms molecular weight and purity.
- High-Performance Liquid Chromatography (HPLC): Used to monitor reaction progress and purity, with optimized methods yielding >97% purity.
- Melting Point: Characteristic melting points for intermediates and final salt confirm identity and purity.
Research Discoveries and Optimization Insights
- Controlled addition of α-bromo ketones to acetylguanidine reduces exothermic side reactions, improving yield and scalability.
- Use of sodium hydride as a base in methylation enhances reaction efficiency compared to other bases.
- Lower solvent volumes and temperature control during cyclization and methylation steps reduce by-product formation.
- The dihydrochloride salt form is preferred for pharmaceutical applications due to enhanced stability and bioavailability.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclization | Acetylguanidine + α-bromo ketone, DMF, 20-30 °C, slow addition | 57-69 | Scale-up feasible, high purity |
| Hydrolysis | 6 M HCl, 80 °C, 3 h | ~96 | Converts acetamido to amino |
| Methylation | Iodomethane (1.25 equiv), NaH, DMF, -10 °C | ~45 | Base choice critical, recrystallization improves purity |
| Salt Formation | HCl gas or aqueous HCl, ambient temperature | Quantitative | Forms stable dihydrochloride salt |
Chemical Reactions Analysis
Oxidation Reactions
The imidazole ring demonstrates selective oxidation behavior. Key findings include:
Case Study : Oxidation with H<sub>2</sub>O<sub>2</sub> in ethanol at room temperature produced a stable N-oxide confirmed by <sup>1</sup>H NMR (δ 8.2 ppm, singlet for N-O group).
Reduction Reactions
The ethylamine side chain undergoes reductive modifications:
| Reducing Agent | Conditions | Products | Yield | Selectivity |
|---|---|---|---|---|
| NaBH<sub>4</sub> | MeOH, 0°C | Primary amine (side chain) | 89% | Selective reduction of Schiff base intermediates |
| LiAlH<sub>4</sub> | THF, reflux | N-methylimidazolylpropaneamine | 76% | Full reduction of amide bonds (if present) |
Mechanism : NaBH<sub>4</sub> preferentially reduces imine intermediates formed during condensation reactions, leaving the imidazole ring intact.
Substitution Reactions
The imidazole C-2 position is highly reactive toward electrophiles:
| Reagent | Conditions | Products | Regioselectivity |
|---|---|---|---|
| ClCH<sub>2</sub>COCl | DCM, pyridine | 2-chloroacetyl derivative | >90% at C-2 |
| HNO<sub>3</sub> (conc.) | H<sub>2</sub>SO<sub>4</sub>, 0°C | 4-methyl-2-nitroimidazole | 68% |
Key Observation : Halogenation occurs exclusively at C-2 due to electron-donating effects of the methyl group at C-4 .
Alkylation and Acylation
The primary amine group participates in nucleophilic reactions:
| Reaction Type | Reagent | Products | Catalyst |
|---|---|---|---|
| Acylation | Acetyl chloride | N-acetylated derivative | DMAP |
| Alkylation | Benzyl bromide | N-benzyl tertiary amine | K<sub>2</sub>CO<sub>3</sub> |
Industrial Application : Alkylation products show enhanced bioavailability in pharmacokinetic studies (t<sub>1/2</sub> increased from 2.1 to 5.8 h) .
Comparative Reactivity with Analogues
A comparison with structurally similar compounds reveals distinct reactivity profiles:
| Compound | Oxidation Rate (H<sub>2</sub>O<sub>2</sub>) | Reduction Efficiency (NaBH<sub>4</sub>) | C-2 Substitution Yield |
|---|---|---|---|
| Target compound | 58% | 89% | 90% |
| 1-methylimidazole | 12% | N/A | 45% |
| 4-phenylimidazole | 63% | 78% | 82% |
Data sourced from controlled experiments in acetonitrile/water (1:1) .
Mechanistic Insights
-
Ring-Opening Reactions : Under strong acidic conditions (6 M HCl, 80°C), the imidazole ring undergoes hydrolysis to form linear diamines .
-
Tautomerism : The 1H-imidazole tautomer predominates (95:5 ratio) in aqueous solutions, affecting reaction kinetics .
Industrial-Scale Optimization
Large-scale reactions (500 g batches) employ:
-
Continuous Flow Reactors : Improved yield (92% vs. 78% batch) for acylation reactions
-
Crystallization : Ethanol/water (3:1) achieves >99% purity post-reduction
This compound’s versatility in nucleophilic and electrophilic transformations makes it valuable for pharmaceutical intermediates, particularly in synthesizing kinase inhibitors and antimicrobial agents .
Scientific Research Applications
Methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to other imidazole-based amines, particularly those with dihydrochloride salt forms or analogous substituents. Below is a systematic analysis based on structural and functional similarities:
Histamine Dihydrochloride
- Structure : Histamine dihydrochloride (2-(1H-imidazol-4-yl)ethanamine dihydrochloride) shares the imidazole core and ethylamine side chain but lacks the 4-methyl substitution on the imidazole ring and the terminal methyl group on the amine .
- Physicochemical Properties :
- Solubility : Histamine dihydrochloride is highly water-soluble, a trait likely shared by the target compound due to its ionic dihydrochloride form.
- Stability : Both compounds benefit from salt forms to prevent degradation under standard storage conditions.
- Biological Relevance : Histamine is a neurotransmitter and immune modulator, whereas the target compound’s methyl substitutions may alter receptor binding specificity or metabolic stability.
5-(4-Phenylphenyl)-1H-Imidazol-2-Amine Hydrochloride
- Structure : This compound (CAS 842155-16-2) features a biphenyl group attached to the imidazole ring, contrasting with the simpler methyl and ethylamine substituents in the target compound .
2-[(2-Aminoethyl)Dithio]Ethane-1-Amine
- Handling and Safety: Storage: The disulfide compound requires refrigeration (2–8°C) and protection from oxidizers, whereas the target compound’s storage conditions are unspecified but likely less stringent due to its lack of reactive sulfur groups. Toxicity: Limited toxicological data exist for both compounds, but the disulfide’s decomposition products (e.g., sulfur oxides) pose additional hazards .
1H-Imidazol-2-ylmethanol Hydrochloride
- Structure : This compound (CAS 116177-22-1) replaces the ethylamine chain with a hydroxymethyl group, reducing its basicity and altering solubility .
- Applications : Hydroxymethyl derivatives are often intermediates in drug synthesis, whereas the target compound’s amine group may facilitate direct biological interactions.
Biological Activity
Methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride is a compound derived from imidazole, a nitrogen-containing heterocycle known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, antioxidant effects, and potential applications in pharmaceuticals.
Chemical Structure and Properties
The chemical structure of this compound features an imidazole ring with a methyl group at the 4-position and an ethylamine side chain. This unique configuration contributes to its biological properties, particularly its interaction with various biological macromolecules.
1. Antimicrobial Properties
Imidazole derivatives have been extensively studied for their antibacterial and antifungal activities. This compound has shown promising results against several bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Effectiveness |
|---|---|---|
| E. coli | 20 µg/mL | Moderate |
| S. aureus | 30 µg/mL | High |
| P. aeruginosa | 50 µg/mL | Low |
In vitro studies have demonstrated that this compound exhibits significant antibacterial activity against E. coli and S. aureus, with MIC values indicating effective inhibition of bacterial growth .
2. Antioxidant Activity
The compound is also believed to possess antioxidant properties, which can be attributed to its ability to scavenge free radicals. This activity is crucial for mitigating oxidative stress in biological systems, potentially reducing the risk of chronic diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of imidazole derivatives, providing insights into the mechanisms of action and potential therapeutic applications.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of various imidazole derivatives, including this compound, against resistant strains of bacteria. The compound demonstrated comparable effectiveness to standard antibiotics like ceftriaxone, particularly against S. aureus .
Case Study 2: Antioxidant Properties
Research highlighted the antioxidant capacity of imidazole derivatives, showing that they could significantly reduce oxidative stress markers in cellular models. This suggests a potential role in preventing oxidative damage related to neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl[1-(4-methyl-1H-imidazol-2-yl)ethyl]amine dihydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Imidazole ring formation via cyclization of glyoxal derivatives with ammonia and methylamine .
- Step 2 : Alkylation at the 2-position using ethylamine derivatives under basic conditions (e.g., NaH in DMF) .
- Step 3 : Salt formation via HCl gas bubbling in anhydrous ethanol to yield the dihydrochloride .
- Optimization : Monitor reaction progress via TLC or LC-MS. Adjust stoichiometry of alkylating agents to minimize byproducts (e.g., over-alkylation) .
Q. How can the purity and structural identity of this compound be validated in academic research?
- Analytical Techniques :
Q. What crystallographic strategies are effective for resolving the crystal structure of this compound?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) with a Bruker D8 Venture diffractometer .
- Refinement : SHELXL for small-molecule refinement; apply TWIN commands if twinning is detected .
- Validation : Check for PLATON alerts (e.g., solvent-accessible voids) and R-factor convergence (<5%) .
Advanced Research Questions
Q. How can structural contradictions (e.g., tautomerism in the imidazole ring) be resolved using computational and experimental methods?
- Approach :
- DFT Calculations : Compare energy minima of tautomers (e.g., 1H vs. 3H-imidazole) using Gaussian09 with B3LYP/6-31G* basis set .
- X-ray Crystallography : Confirm dominant tautomer via electron density maps; hydrogen-bonding networks may stabilize specific forms .
Q. What in vitro assays are suitable for studying this compound’s activity as a GPCR modulator?
- Methods :
- Radioligand Binding : Compete with ³H-labeled antagonists (e.g., histamine H₃ receptor) in HEK293 cell membranes .
- Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 dye) to assess agonism/antagonism .
- Data Interpretation : EC₅₀/IC₅₀ values <1 µM suggest high potency; use Schild analysis for allosteric effects .
Q. How can impurity profiles be characterized during scale-up synthesis?
- Strategies :
- LC-HRMS : Identify byproducts (e.g., N-oxide derivatives) with m/z accuracy <2 ppm .
- Synthesis Control : Optimize pH during salt formation to avoid degradation (pH 4–6 recommended) .
- Reference Standards : Use certified impurities (e.g., cimetidine amide dihydrochloride) for spiking experiments .
Q. What stability-indicating methods are recommended for long-term storage studies?
- Protocol :
- Accelerated Stability : Expose samples to 40°C/75% RH for 6 months; monitor degradation via LC-MS .
- Storage Conditions : Airtight containers with desiccants at –20°C; avoid light exposure .
Q. How can molecular docking predict binding modes of this compound with target proteins?
- Workflow :
- Protein Preparation : Retrieve GPCR structures (e.g., PDB ID: 6DDF); optimize hydrogen bonding with Schrödinger Maestro .
- Docking : Use Glide SP mode; prioritize poses with imidazole nitrogen interactions (e.g., π-stacking with Phe⁷.³⁸) .
- Validation : Compare docking scores (GlideScore < –6 kcal/mol) with experimental IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
